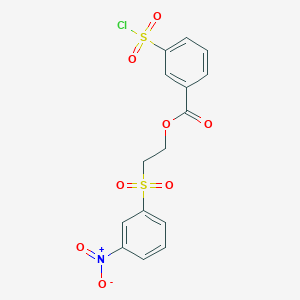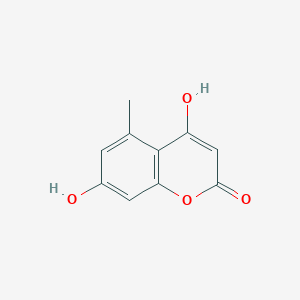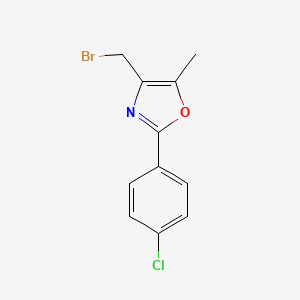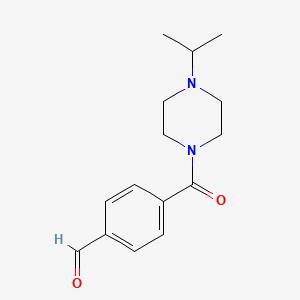
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde
Übersicht
Beschreibung
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is an organic compound that features a piperazine ring substituted with a formylbenzoyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde typically involves the acylation of 4-isopropylpiperazine with 4-formylbenzoyl chloride. The reaction is carried out in the presence of an organic base such as pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products
Oxidation: 1-(4-Carboxybenzoyl)-4-isopropylpiperazine.
Reduction: 1-(4-Hydroxybenzoyl)-4-isopropylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylbenzoic acid: Shares the formylbenzoyl group but lacks the piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.
Uniqueness
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is unique due to the combination of the formylbenzoyl group and the isopropyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C15H20N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
DHCFHLGOZBLKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
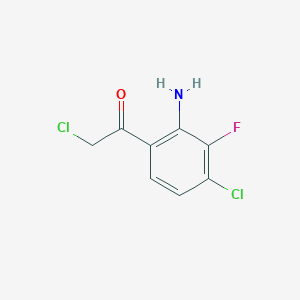
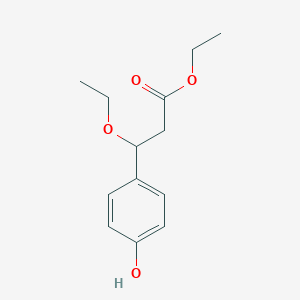


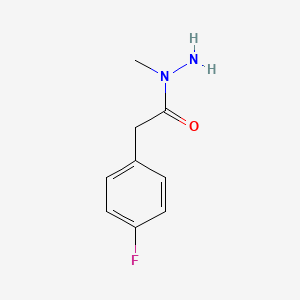

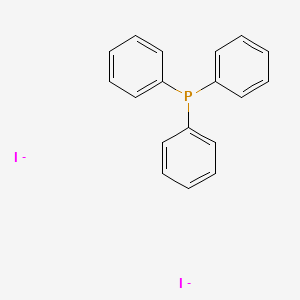
![5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8622287.png)
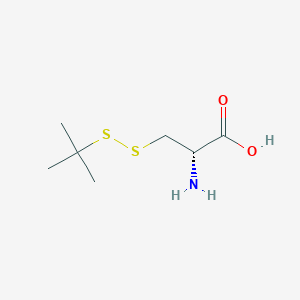

![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8622307.png)
